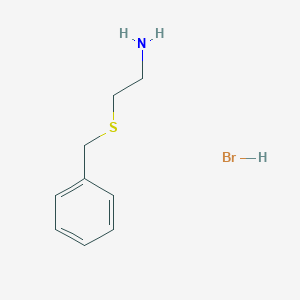2-(Benzylthio)ethylamine hydrobromide
CAS No.: 41243-92-9
Cat. No.: VC19617494
Molecular Formula: C9H14BrNS
Molecular Weight: 248.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41243-92-9 |
|---|---|
| Molecular Formula | C9H14BrNS |
| Molecular Weight | 248.19 g/mol |
| IUPAC Name | 2-benzylsulfanylethanamine;hydrobromide |
| Standard InChI | InChI=1S/C9H13NS.BrH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H |
| Standard InChI Key | ZHCHPZVVBASXMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSCCN.Br |
Introduction
Chemical Identification and Structural Properties
Molecular Composition and Nomenclature
2-(Benzylthio)ethylamine hydrobromide (systematic IUPAC name: 2-[(phenylmethyl)sulfanyl]ethan-1-amine hydrobromide) consists of a two-carbon ethylamine chain substituted with a benzylthio (–S–CH₂C₆H₅) group at the second carbon, paired with a hydrobromic acid counterion. Its molecular formula is C₉H₁₄NBrS, with a molecular weight of 268.19 g/mol (calculated from analogous hydrochloride data ).
Table 1: Comparative Physicochemical Properties of 2-(Benzylthio)ethylamine Salts
The benzylthio group introduces significant hydrophobicity, while the amine-hydrobromide salt enhances water solubility. X-ray crystallography of related compounds, such as 2-[(3-bromoanilino)methyl]-1,2-benzothiazol-3(2H)-one, reveals planar aromatic systems with dihedral angles influencing molecular packing .
Synthesis and Manufacturing
Primary Synthetic Routes
The hydrochloride analog, 2-(benzylthio)ethylamine hydrochloride, is synthesized via nucleophilic substitution between cysteamine hydrochloride and benzyl chloride in basic aqueous conditions . For the hydrobromide variant, analogous methods likely involve substituting hydrochloric acid with hydrobromic acid during salt formation:
-
Thioether Formation:
-
Salt Precipitation:
Microwave-assisted synthesis, as demonstrated for silver(I)-selective ligands, could optimize reaction efficiency . Purification typically involves recrystallization from ethanol or acetone.
Analytical Characterization
Key characterization techniques include:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: δ 7.3 (m, 5H, aromatic), 3.7 (s, 2H, –SCH₂–), 2.8 (t, 2H, –NH₂CH₂–).
-
¹³C NMR: δ 137.2 (aromatic C), 128.4–127.1 (aromatic CH), 35.1 (–SCH₂–), 39.8 (–NH₂CH₂–).
-
-
Mass Spectrometry: Expected molecular ion peak at m/z 268.19 [M]⁺.
Physicochemical and Toxicological Profile
Stability and Reactivity
The compound is stable under ambient conditions but may decompose at elevated temperatures (>200°C). The benzylthio group is susceptible to oxidation, forming sulfoxides or sulfones in the presence of peroxides .
Biological and Pharmacological Applications
Table 2: Comparative Bioactivity of Benzylthio Compounds
| Compound | Target Pathway | IC₅₀ (Cell Line) |
|---|---|---|
| BZNQ | Ras/ERK/GSK-3β | 8 µM (HepG2) |
| 2-(Benzylthio)ethylamine* | Hypothetical ROS modulation | Not tested |
Chelation and Catalysis
The thioether group can act as a soft Lewis base, forming complexes with transition metals (e.g., Ag⁺, Cu²⁺). Such properties are exploited in catalyst design and heavy metal detoxification .
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor for:
-
Ligand Synthesis: Tailored ligands for metal-organic frameworks (MOFs).
-
Pharmaceuticals: Prodrugs targeting sulfur-dependent enzymes.
Material Science
Incorporation into polymers enhances thermal stability and redox activity, applicable in conductive materials or sensors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume